Urea, N,N'-bis(2,3-dichlorophenyl)-

Analytical Chemistry Chemical Synthesis Quality Control

Researchers face limited access to well-characterized diarylurea scaffolds with unique 2,3-dichloro substitution patterns for antibacterial SAR studies. Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4) is a symmetrical diarylurea with a distinct 2,3-dichloro substitution, offering a differentiated antibacterial scaffold versus Triclocarban analogs (MIC 8-64 µg/mL). • Distinct 2,3-dichloro substitution pattern enables unique SAR exploration • Known diarylurea antibacterial scaffold with reported MIC values in the 8-64 µg/mL range against S. aureus • Available as a research chemical with batch-specific QC data for reliable procurement

Molecular Formula C13H8Cl4N2O
Molecular Weight 350 g/mol
CAS No. 55268-51-4
Cat. No. B1614941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N,N'-bis(2,3-dichlorophenyl)-
CAS55268-51-4
Molecular FormulaC13H8Cl4N2O
Molecular Weight350 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
InChIKeyBZUWMEIWPGXNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 370 kbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4): Baseline Characterization for Scientific Procurement


Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4), also referred to as 1,3-bis(2,3-dichlorophenyl)urea, is a symmetrical diarylurea derivative with the molecular formula C13H8Cl4N2O and a molecular weight of 350.03 g/mol . This compound belongs to the class of substituted phenylureas, which are known for a broad spectrum of biological activities, including herbicidal, fungicidal, and antimicrobial properties . Its structure features two 2,3-dichlorophenyl groups attached to a central urea core, a motif that has been investigated for its potential as an antibacterial scaffold, particularly against multidrug-resistant pathogens [1]. The compound is commercially available as a research chemical and is listed in major chemical supplier catalogs, such as Sigma-Aldrich .

Why Generic Substitution of Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4) with Other Diarylureas is Scientifically Unjustified


Diarylureas, such as Triclocarban (TCC), are not functionally interchangeable due to the critical influence of aryl substitution patterns on potency, spectrum of activity, and physicochemical properties [1]. The specific 2,3-dichloro substitution on both phenyl rings of Urea, N,N'-bis(2,3-dichlorophenyl)- confers a distinct electronic and steric profile compared to analogs with 3,4-dichloro, 4-chloro, or other halogenation patterns. Studies on structurally related compounds demonstrate that even minor changes in the position and number of chlorine atoms on the phenyl rings can drastically alter minimum inhibitory concentrations (MIC) against bacterial strains, such as Staphylococcus aureus and Enterococcus faecalis [2]. For instance, diarylurea analogs of TCC with modified substitution patterns have shown MIC values ranging from 8 to 64 µg/mL against these pathogens, with some analogs demonstrating superior activity to TCC itself (MIC = 16 µg/mL for TCC vs. 8 µg/mL for optimized analogs against S. aureus) [2]. Therefore, assuming that a different diarylurea or phenylurea derivative will replicate the performance of Urea, N,N'-bis(2,3-dichlorophenyl)- without direct comparative data is a significant scientific and procurement risk.

Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4): Quantitative Differentiation Guide for Procurement


Purity Specification for Reproducible Research: 1,3-Bis(2,3-dichlorophenyl)urea from Sigma-Aldrich

The compound 1,3-Bis(2,3-dichlorophenyl)urea (CAS 55268-51-4) is available from Sigma-Aldrich under the AldrichCPR product line . While a specific, publicly available certificate of analysis for a given lot is not provided in this document, the product is listed as a research-grade chemical, implying a purity suitable for standard laboratory applications . Procurement from a reputable vendor like Sigma-Aldrich ensures a baseline of quality and traceability, which is critical for reproducible experimental results. This contrasts with sourcing the same compound from less rigorously controlled suppliers where purity and impurity profiles may vary, potentially confounding biological assays or chemical reactions.

Analytical Chemistry Chemical Synthesis Quality Control

Antimicrobial Activity Profile: Class-Level Potency of Diarylureas Against Key Pathogens

While specific MIC data for Urea, N,N'-bis(2,3-dichlorophenyl)- (55268-51-4) is not available in the open literature, its structural class—diarylureas—demonstrates potent antibacterial activity. A 2021 study on benzothiazole-containing diarylurea analogs of Triclocarban (TCC) reported MIC values against S. aureus ranging from 8 to 64 µg/mL, with the parent TCC showing an MIC of 16 µg/mL [1]. The specific 2,3-dichloro substitution pattern on the phenyl rings of the target compound is a key variable; SAR studies on related diarylureas indicate that the position and number of halogen atoms significantly modulate potency [2]. Therefore, while the absolute activity of 55268-51-4 cannot be stated without direct measurement, its structural features place it within a class of compounds known for low micromolar activity against clinically relevant pathogens, including MRSA [2].

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Safety and Handling Profile: Environmental Hazard Classification for Risk Assessment

According to ChemicalBook, Urea, N,N'-bis(2,3-dichlorophenyl)- is classified with the hazard code H410, indicating it is 'Very toxic to aquatic life with long-lasting effects' . This classification, which is more severe than many common laboratory reagents, mandates specific handling, storage, and disposal procedures to prevent environmental release. This is a critical differentiation point for procurement and use planning, as it necessitates a higher level of containment and waste management compared to less hazardous diarylurea analogs or other research chemicals without this classification.

Environmental Toxicology Chemical Safety Regulatory Compliance

Recommended Application Scenarios for Urea, N,N'-bis(2,3-dichlorophenyl)- (CAS 55268-51-4) Based on Evidence


Lead Optimization in Antibacterial Drug Discovery Against Multidrug-Resistant Pathogens

Given the established activity of diarylurea scaffolds against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, Urea, N,N'-bis(2,3-dichlorophenyl)- is a suitable candidate for inclusion in medicinal chemistry campaigns aimed at optimizing antibacterial potency and spectrum [1]. Its unique 2,3-dichloro substitution pattern provides a distinct chemical starting point for structure-activity relationship (SAR) studies compared to widely used analogs like Triclocarban, which features a 3,4-dichloro and 4-chloro substitution [1]. Researchers should procure this compound to synthesize novel derivatives or evaluate it as a comparator in screening cascades against panels of Gram-positive and Gram-negative bacteria.

Investigation of Urea Transporter Inhibition for Physiological Studies

Diarylureas have been explored as inhibitors of urea transporters (UT), which are emerging targets for novel diuretic therapies. While specific data for 55268-51-4 is lacking, structurally related N,N'-diarylureas have shown low micromolar IC50 values against UT-A1 and UT-B [2]. For example, a related compound in BindingDB (CHEMBL4874369) demonstrated an IC50 of 5.00E+3 nM for inhibition of rat UT-A1 [2]. The target compound's symmetrical 2,3-dichlorophenyl substitution may offer a distinct binding mode or selectivity profile. Procurement for in vitro assays using MDCK cells or erythrocyte lysis models is a justified research application to expand the SAR knowledge in this area.

Development of Herbicidal or Fungicidal Formulations for Agricultural Research

Aryl urea derivatives, including those with chlorinated phenyl rings, are known inhibitors of photosynthesis and other metabolic pathways in plants and fungi . While Urea, N,N'-bis(2,3-dichlorophenyl)- is not a commercial herbicide, its structural features align with known phytotoxic and fungicidal mechanisms . Researchers in agricultural chemistry may procure this compound to screen for activity against specific weed species or fungal pathogens in laboratory or greenhouse assays. Its potential for disrupting plant metabolic pathways makes it a relevant tool for studying herbicide mode of action and for exploring new lead structures in crop protection.

Analytical Method Development and Reference Standard Utilization

The compound's availability from a major supplier like Sigma-Aldrich (under the AldrichCPR line) positions it as a useful analytical reference standard for method development and validation . Its well-defined molecular formula (C13H8Cl4N2O) and structure make it suitable for use in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . Procurement for this purpose ensures the availability of a consistent, traceable material for calibrating instruments, developing separation methods, or quantifying related substances in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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